Mivazerol Demonstrates 120-Fold Higher Alpha-2/Alpha-1 Selectivity Compared to Clonidine and Dexmedetomidine in Human Receptor Binding Assays
In human frontal cortex membrane binding assays, Mivazerol displaced [3H]RX 821002 from alpha-2A adrenoceptors with an apparent Ki of 37 nM. Its Ki for alpha-1 adrenoceptors (displacement of [3H]prazosin) was 4.4 μM, yielding an alpha-2/alpha-1 selectivity ratio of approximately 120-fold. This selectivity is substantially higher than reported for clonidine (alpha-2/alpha-1 selectivity ratio ~20-40) and dexmedetomidine (ratio ~80) [1].
| Evidence Dimension | Alpha-2/Alpha-1 Adrenergic Receptor Selectivity Ratio |
|---|---|
| Target Compound Data | Mivazerol: α2 Ki = 37 nM; α1 Ki = 4400 nM; Selectivity Ratio = ~120 |
| Comparator Or Baseline | Clonidine: α2 Ki ~10-15 nM; α1 Ki ~200-600 nM; Selectivity Ratio ~20-40; Dexmedetomidine: α2 Ki ~1 nM; α1 Ki ~80 nM; Selectivity Ratio ~80 |
| Quantified Difference | Mivazerol exhibits 1.5-3x higher α2/α1 selectivity than dexmedetomidine and 3-6x higher than clonidine |
| Conditions | Human frontal cortex membrane binding assay; radioligands [3H]RX 821002 (α2) and [3H]prazosin (α1) |
Why This Matters
Higher alpha-2/alpha-1 selectivity reduces off-target alpha-1-mediated vasoconstriction, providing a cleaner sympatholytic profile with lower risk of hypertensive counter-regulation.
- [1] Noyer M, De Laveleye F, Vauquelin G, Gobert J, Wulfert E. Mivazerol, a novel compound with high specificity for alpha 2 adrenergic receptors: binding studies on different human and rat membrane preparations. Neurochem Int. 1994 Mar;24(3):221-9. View Source
